

Physical and chemical properties of L-Alpha-methylphenylalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L*-Alpha-methylphenylalanine

Cat. No.: B555744

[Get Quote](#)

L-Alpha-methylphenylalanine: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Physical and Chemical Properties, Experimental Protocols, and Biological Interactions of **L-Alpha-methylphenylalanine** for Researchers, Scientists, and Drug Development Professionals.

L-Alpha-methylphenylalanine ((2S)-2-amino-2-methyl-3-phenylpropanoic acid), a non-proteinogenic α -amino acid, serves as a valuable tool in biochemical and pharmaceutical research. Its structural similarity to L-phenylalanine, combined with the presence of an α -methyl group, confers unique properties that make it a subject of interest in peptide synthesis, drug design, and the study of amino acid metabolism and transport. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental methodologies, and its role in biological pathways.

Core Physical and Chemical Properties

L-Alpha-methylphenylalanine is a white to off-white solid at room temperature. The introduction of the α -methyl group significantly impacts its chemical and biological stability. Below is a summary of its key physical and chemical properties. While experimental data for some properties of the pure L-isomer are not readily available in the literature, data for the racemate (DL-form) or D-isomer, as well as predicted values, are provided for reference.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1]
Molecular Weight	179.22 g/mol	[1][2]
Appearance	White to off-white solid	
Melting Point	L-isomer: Data not available D-isomer: 220-226 °C CDL-isomer: 293-294 °C (decomposes)	
Boiling Point	Predicted (D-isomer): 312.8 ± 30.0 °C at 760 mmHg	
Optical Rotation [α] ²⁰ D	-18 ± 1° (c=1 in water)	
Solubility	Predicted (Water): 5 g/L	[3]
pKa (Acidic)	Predicted: 2.5	[3]
pKa (Basic)	Predicted: 9.69	[3]
logP (Octanol-Water)	Predicted: -1.0 to -1.2	[2][3]
CAS Number	23239-35-2	[1]

Experimental Protocols

Asymmetric Synthesis of L-Alpha-methylphenylalanine[4]

This protocol describes a stereospecific method for the synthesis of α-methylated amino acids, adapted for **L-Alpha-methylphenylalanine**, using a chiral glycine equivalent.

1. Synthesis of the Chiral Auxiliary:

- The synthesis starts with the preparation of the imidazolidinone chiral auxiliary, for example, (2S,5S)-1-Benzoyl-5-benzyl-2-tert-Butyl-3-methyl-imidazolidin-4-one, from L-phenylalanine.

2. Enolate Formation and Methylation:

- The chiral auxiliary is treated with a strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to form the corresponding enolate.
- The enolate is then quenched with an electrophilic methyl source, such as methyl iodide (CH_3I), to introduce the α -methyl group. The stereochemistry of this step is directed by the chiral auxiliary, leading to the desired (S)-configuration at the α -carbon.

3. Hydrolysis and Purification:

- The methylated imidazolidinone derivative is hydrolyzed under strong acidic conditions (e.g., refluxing in 6N HCl) to cleave the chiral auxiliary and yield the free amino acid, **L-Alpha-methylphenylalanine**.
- The reaction mixture is then neutralized, and the product is purified. Purification can be achieved by ion-exchange chromatography or by recrystallization from a suitable solvent system (e.g., water/ethanol).
- The final product's identity and purity are confirmed by NMR spectroscopy and mass spectrometry.

Chiral HPLC Analysis of L-Alpha-methylphenylalanine

This protocol outlines a method for the determination of the enantiomeric purity of **L-Alpha-methylphenylalanine**.

1. Chromatographic System:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based column, such as an Astec CHIROBIOTIC T, is effective for the separation of underivatized amino acid enantiomers.^[4] ^[5]
- Mobile Phase: A polar ionic or reversed-phase mobile phase is typically used. For example, a mixture of water, methanol, and an acid modifier like formic acid can be effective.^[4] The exact composition should be optimized for the specific column and system.

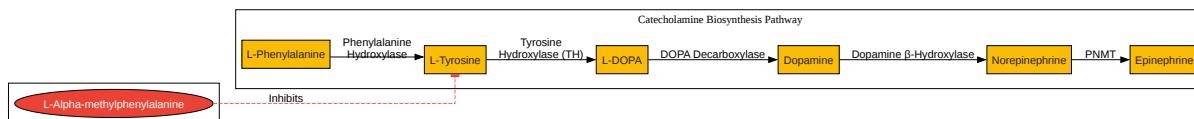
- Flow Rate: Typically 0.5-1.0 mL/min.
- Column Temperature: Ambient or controlled (e.g., 25 °C).
- Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm).

2. Sample Preparation:

- A standard solution of **L-Alpha-methylphenylalanine** is prepared in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
- A solution of the racemic **DL-Alpha-methylphenylalanine** is also prepared to confirm the retention times of both enantiomers.

3. Analysis:

- The system is equilibrated with the mobile phase until a stable baseline is achieved.
- The racemic standard is injected to determine the retention times for the D- and L-enantiomers and to calculate the resolution factor.
- The **L-Alpha-methylphenylalanine** sample is then injected, and the chromatogram is recorded.
- The enantiomeric excess (% ee) is calculated from the peak areas of the L- and D-enantiomers.

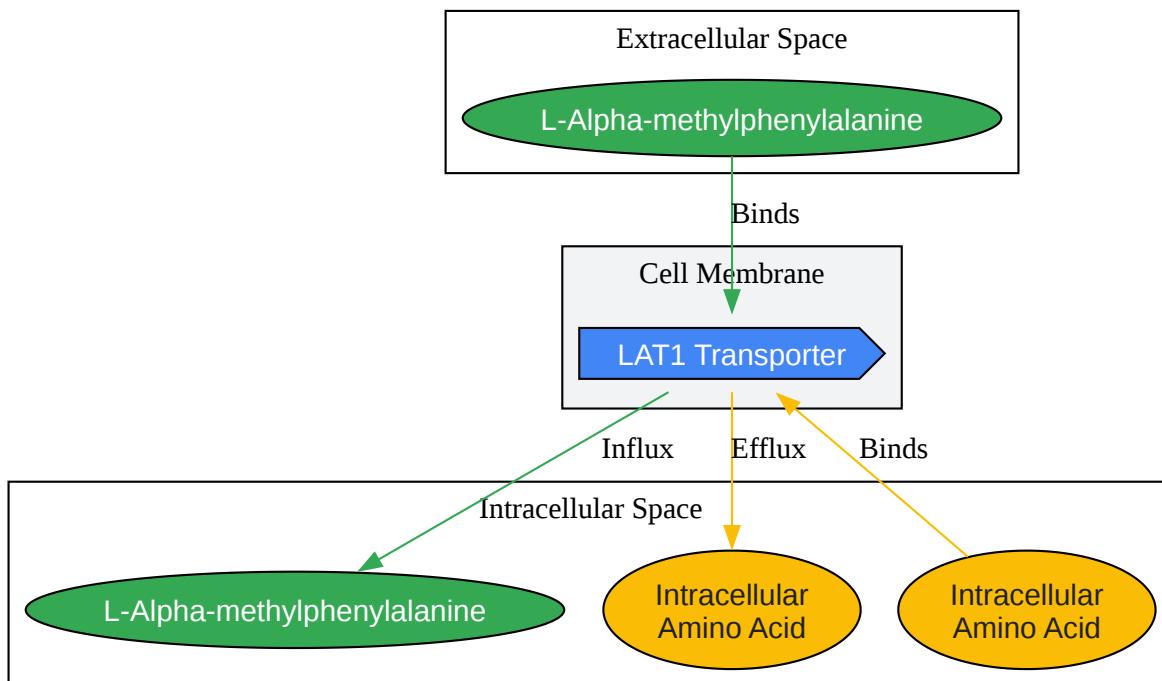

Biological Activity and Signaling Pathways

L-Alpha-methylphenylalanine is a competitive inhibitor of key enzymes in the catecholamine biosynthesis pathway and a substrate for the large neutral amino acid transporter 1 (LAT1).

Inhibition of Catecholamine Biosynthesis

L-Alpha-methylphenylalanine acts as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.^{[6][7]} By competing with the natural substrate, L-tyrosine, at the active site of the

enzyme, it blocks the conversion of L-tyrosine to L-DOPA, thereby depleting the downstream neurotransmitters. It also inhibits phenylalanine hydroxylase.[6]



[Click to download full resolution via product page](#)

Catecholamine biosynthesis inhibition by **L-Alpha-methylphenylalanine**.

Transport via LAT1

L-Alpha-methylphenylalanine is recognized and transported by the Large Neutral Amino Acid Transporter 1 (LAT1), which is highly expressed in the blood-brain barrier and in many cancer cells.[6] This transport is a sodium-independent, obligatory exchange mechanism, meaning it transports one amino acid into the cell while simultaneously transporting another out. The ability of **L-Alpha-methylphenylalanine** to be transported by LAT1 makes it a useful tool for studying this transporter and a potential scaffold for designing drugs that can cross the blood-brain barrier.

[Click to download full resolution via product page](#)

Transport of **L-Alpha-methylphenylalanine** via the LAT1 transporter.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-Alpha-methylphenylalanine | C10H13NO2 | CID 2724754 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. DL-alpha-Methylphenylalanine | C10H13NO2 | CID 108055 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for alpha-Methylphenylalanine (HMDB0029223) [hmdb.ca]

- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. α -Methylphenylalanine - Wikipedia [en.wikipedia.org]
- 7. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Physical and chemical properties of L-Alpha-methylphenylalanine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555744#physical-and-chemical-properties-of-l-alpha-methylphenylalanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com